molecular formula C11H14ClNO2 B3143600 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride CAS No. 53014-68-9

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride

Cat. No.: B3143600
CAS No.: 53014-68-9
M. Wt: 227.69 g/mol
InChI Key: MAMMPCJZZFKLGU-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold linked to an acetic acid moiety via a methylene bridge, with a hydrochloride salt formation. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMPCJZZFKLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride, with the CAS number 53014-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 227.69 g/mol
  • Solubility : Greater than 34.2 µg/mL at pH 7.4 .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects :
    • Studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
  • Antioxidant Properties :
    • Preliminary data indicate that it possesses antioxidant capabilities, which can mitigate cellular damage caused by reactive oxygen species (ROS).
  • Analgesic Effects :
    • There are indications of analgesic properties, making it a candidate for pain management therapies.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • It may interact with specific receptors involved in pain and inflammation pathways.
  • The compound's structural similarity to other isoquinoline derivatives suggests potential interactions with dopamine and serotonin receptors.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups.

Study 2: Anti-inflammatory Activity

In another study focused on inflammatory bowel disease (IBD), treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced mucosal damage in treated subjects .

Data Table

PropertyValue
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Solubility>34.2 µg/mL at pH 7.4
Neuroprotective EffectYes
Anti-inflammatory EffectYes
Antioxidant ActivityYes
Analgesic EffectPotentially

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit neuroprotective effects and may modulate neurotransmitter systems. Specifically, 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride has been studied for its potential role in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its ability to influence dopaminergic pathways suggests a therapeutic avenue for managing symptoms associated with these conditions .

2. Analgesic Effects
Studies have shown that derivatives of tetrahydroisoquinoline can possess analgesic properties. The hydrochloride form of this compound is being investigated for its efficacy in pain management, potentially offering a new class of analgesics that could reduce reliance on opioids .

Synthetic Utility

1. Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents. Researchers utilize this compound to synthesize more complex molecules with potential biological activity .

2. Chiral Synthesis
As a chiral compound, it plays a crucial role in asymmetric synthesis processes. Its application in creating enantiomerically pure substances is valuable in pharmaceutical chemistry, where the chirality of a drug can significantly influence its efficacy and safety profile .

Biochemical Studies

1. Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for its potential to modulate metabolic disorders and related conditions .

2. Interaction with Receptors
The compound's interaction with various receptors (e.g., dopamine receptors) is under investigation to understand its pharmacodynamics better. Such studies are essential for elucidating the mechanisms through which this compound exerts its effects and could lead to the development of targeted therapies .

Case Studies

Study FocusFindings
Neuroprotective EffectsDemonstrated reduction in neuroinflammation and oxidative stress markers in animal models of Alzheimer’s disease .
Analgesic PropertiesShowed significant pain relief in preclinical models compared to control groups .
Enzyme InhibitionInhibited activity of key metabolic enzymes by up to 70%, indicating potential for metabolic regulation .
Receptor InteractionBinding affinity studies revealed high selectivity for dopamine receptors compared to other neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tetrahydroisoquinoline derivatives, focusing on substituents, physicochemical properties, and functional group modifications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Functional Group Key Differences
2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic acid hydrochloride (EN300-753684) C₆H₁₂ClNO₃ 181.62 None Carboxylic acid hydrochloride Disputed molecular formula; (1S) stereochemistry
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride (53009-13-5) C₁₃H₁₈ClNO₄ 287.74 6,7-Dimethoxy Carboxylic acid hydrochloride Increased lipophilicity and molecular weight
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride (799274-03-6) Not explicitly reported None Methyl ester hydrochloride Ester group enhances lipophilicity; prodrug potential
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (53546-85-3) Likely C₁₅H₂₂ClNO₄ 6,7-Diethoxy Carboxylic acid (hydrochloride?) Further increased lipophilicity vs. methoxy analog

Structural Features

  • The methyl ester derivative () replaces the carboxylic acid with an ester, reducing polarity and acting as a prodrug candidate .
  • Stereochemistry :

    • The (1S)-enantiomer () highlights the role of stereochemistry in receptor binding, though pharmacological data are absent .

Physicochemical Properties

  • Molecular Weight : Ranges from 181.62 (disputed) for the parent compound to 287.74 for the dimethoxy derivative .
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for in vivo applications. The ester analog () likely exhibits higher lipid solubility .
  • Storage : The dimethoxy analog is stable at room temperature, suggesting robustness compared to salts requiring refrigeration .

Q & A

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify hydrolytic degradation (e.g., cleavage of the acetic acid moiety). Lyophilization and storage under argon at -20°C mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride

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